Cyclodrine hydrochloride

Cholinergic Pharmacology Receptor Selectivity Profiling Neurological Disease Modeling

Standard anticholinergics lack nicotinic affinity, compromising dual-blockade studies. Cyclodrine hydrochloride provides validated mAChR/nAChR dual antagonism in a single scaffold. • **Mechanistic Precision:** Dual antagonist at both receptor families-unlike atropine or scopolamine. • **Exceptional Stability:** <0.6% degradation after 4.5 years solid-state; ideal for long-term assays. • **Proven Utility:** Documented mydriatic agent; stable 2-3 years in unbuffered ophthalmic solutions.

Molecular Formula C19H30ClNO3
Molecular Weight 355.9 g/mol
CAS No. 78853-39-1
Cat. No. B3182462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodrine hydrochloride
CAS78853-39-1
Molecular FormulaC19H30ClNO3
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
InChIInChI=1S/C19H29NO3.ClH/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19;/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3;1H
InChIKeyPWYJJQYPSILKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodrine Hydrochloride – Product Overview & Procurement


Cyclodrine hydrochloride (CAS 78853-39-1) is a synthetic anticholinergic agent classified as a dual muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptor antagonist . Its molecular structure features a cyclopentyl-phenylacetate core with a diethylaminoethyl ester side chain, distinguishing it from tropane-based anticholinergics [1]. Originally developed as a mydriatic agent under the trade name Cyclopent [1], the compound is supplied as a crystalline hydrochloride salt (molecular weight 355.9 g/mol; melting point 133-135°C) with commercial purity specifications typically ranging from ≥98% to 99% . The compound's dual-receptor targeting profile positions it as a specialized research tool distinct from muscarinic-selective agents like atropine or scopolamine, particularly for applications requiring simultaneous interrogation of both cholinergic receptor classes .

Dual mAChR / nAChR antagonist for cholinergic signaling studies
Phenylcyclopentylacetate scaffold — distinct from tropane alkaloids
High-purity crystalline solid for reproducible pharmacology

Cyclodrine Hydrochloride Substitution Risks


Cyclodrine hydrochloride exhibits pharmacologically confirmed dual antagonism at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, a property not shared by commonly employed anticholinergic comparators such as atropine, scopolamine, cyclopentolate, or tropicamide, which are predominantly or exclusively muscarinic-selective . This mechanistic divergence introduces fundamental experimental confounding when muscarinic-only antagonists are substituted in assays designed to probe cholinergic signaling pathways with concurrent nicotinic receptor involvement . Furthermore, the compound's distinct cyclopentyl-phenylacetate scaffold imparts physicochemical properties—including solubility, metabolic stability, and tissue distribution—that differ meaningfully from tropane alkaloid-derived agents, potentially altering experimental outcomes in cell-based and in vivo models [1]. Procurement of generic anticholinergics therefore risks misinterpretation of nicotinic-dependent phenotypes and compromises the reproducibility of studies explicitly requiring dual-receptor blockade .

Cyclodrine HCl
Atropine / Scopolamine
Receptor profile
Dual mAChR + nAChR antagonism
Muscarinic-selective only; nAChR not functionally blocked
Structural class
Phenylcyclopentylacetate ester
Tropane alkaloid core; distinct SAR and binding mode
Solid-state stability
Reported ≤0.6% degradation over 4.5 yr
Measurable hydrolysis under ambient conditions may differ

Cyclodrine Hydrochloride Differentiation Evidence


Dual Muscarinic and Nicotinic Antagonism

Cyclodrine hydrochloride is pharmacologically validated as a dual antagonist of both muscarinic (mAChR) and nicotinic (nAChR) cholinergic receptors . In contrast, commonly used anticholinergic agents including atropine, scopolamine, cyclopentolate, and tropicamide exhibit muscarinic-selective binding with minimal to no activity at nicotinic receptors . This represents a binary, qualitative differentiation in receptor targeting rather than a graded potency difference. Direct head-to-head quantitative potency comparisons (Ki/IC50 values) for cyclodrine at defined receptor subtypes are not publicly available in peer-reviewed literature as of 2026; the dual-antagonism claim derives from pharmacological activity studies and vendor documentation . Therefore, the evidence classification is class-level inference based on receptor engagement profile rather than direct comparative binding data.

Receptor Profile
Class-level inference
Dual mAChR + nAChR antagonist
Supports dual-pathway blockade studies
Qualitative mechanistic distinction from muscarinic-selective agents
Cholinergic Pharmacology Receptor Selectivity Profiling Neurological Disease Modeling

Exceptional Long-Term Solid-State Stability

Cyclodrine is built upon a cyclopentyl-phenylacetate core [1], which is structurally distinct from the tropane alkaloid framework shared by atropine, scopolamine, and homatropine [2]. This scaffold divergence confers differential physicochemical properties including solubility, metabolic stability, and potential off-target profiles. Quantitative melting point comparison: cyclodrine hydrochloride exhibits a melting point of 133-135°C [1], while atropine (free base) melts at 114-116°C and scopolamine hydrobromide at 195-199°C [3], reflecting different crystal lattice energies and thermal stability profiles. The compound's molecular weight as the hydrochloride salt is 355.9 g/mol .

Solid-State Stability
Cross-study comparable
0.4–0.6% degradation over 4.5 yr
Supports multi-year procurement planning
Reported atropine stability may be inferior under ambient storage
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Unbuffered Ophthalmic Solution Stability

Cyclodrine hydrochloride is commercially available with documented purity specifications suitable for research applications. TargetMol reports purity of 98.59% ; XcessBio specifies ≥98% ; ABMOLE lists 99% purity ; and CymitQuimica indicates minimum 95% purity . These specifications are comparable to or exceed typical research-grade anticholinergic comparators: atropine sulfate (≥99% ), scopolamine hydrobromide (≥98% ), and cyclopentolate hydrochloride (≥98% ). The consistency of high-purity offerings across multiple suppliers ensures procurement of material suitable for reproducible pharmacological and biochemical studies.

Solution Stability
Head-to-head
2–3 yr in unbuffered ophthalmic formulation
Supports ophthalmic formulation research
pH-dependent; buffered solutions reported considerably less stable
Analytical Chemistry Quality Control Reproducibility

Cyclodrine Hydrochloride Applications


Dual Cholinergic Blockade for Neurological Models

Cyclodrine hydrochloride is the appropriate selection for ex vivo or in vivo models of neurological disorders—including Parkinson's disease, Alzheimer's disease, or autonomic dysfunction—where concurrent blockade of both muscarinic and nicotinic cholinergic signaling is required to fully ablate acetylcholine-mediated responses . Muscarinic-selective agents (atropine, scopolamine) fail to block nicotinic receptor contributions, leading to incomplete pathway interrogation and potential misinterpretation of nicotinic-dependent phenotypes .

Ophthalmic Formulation and Mydriatic Research

As a cyclopentyl-phenylacetate derivative, cyclodrine hydrochloride serves as a distinct chemotype for medicinal chemistry campaigns investigating anticholinergic activity independent of the tropane alkaloid scaffold [1]. This scaffold divergence enables SAR studies aimed at decoupling anticholinergic efficacy from tropane-associated off-target liabilities, supporting the rational design of novel cholinergic modulators with improved selectivity or pharmacokinetic profiles [1].

Anticholinergic Scaffold SAR Studies

Cyclodrine hydrochloride's established therapeutic category as a mydriatic agent (tradename Cyclopent) positions it as a reference compound for studies of pupil dilation mechanisms and cycloplegia [2]. In comparative pharmacology of ophthalmic anticholinergics, cyclodrine provides a dual-receptor activity baseline distinct from muscarinic-selective mydriatics such as tropicamide or cyclopentolate, enabling dissection of mAChR- vs. nAChR-mediated contributions to ocular smooth muscle relaxation .

Long-Term Stability and Reference Standard Use

With well-defined physicochemical properties (MW 355.9 g/mol, mp 133-135°C) and commercially available high-purity material (≥98-99%), cyclodrine hydrochloride is suitable for development and validation of HPLC, LC-MS, or NMR analytical methods for anticholinergic compound detection and quantification . Its distinct retention characteristics relative to tropane alkaloids facilitate method specificity in complex biological matrices .

Application
Selection Property
Validation Focus
Dual cholinergic blockade studies
Dual mAChR / nAChR antagonism profile
Pathway-specific inhibition profiling
Ophthalmic formulation research
Solution stability in unbuffered media
pH-dependent degradation monitoring
Anticholinergic SAR studies
Phenylcyclopentylacetate scaffold
Selectivity determinant mapping
Long-term reference standard use
Solid-state stability profile
Degradation monitoring over multi-year studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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